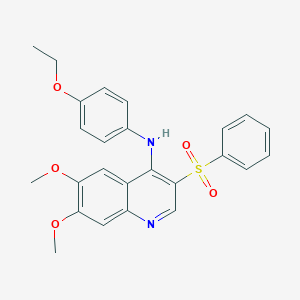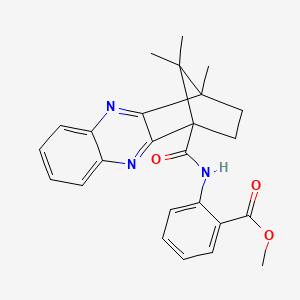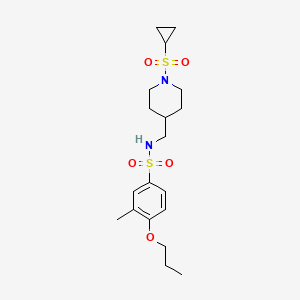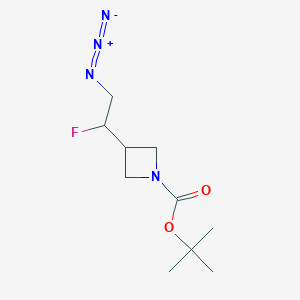
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
N-(4-ethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine serves as a precursor in the synthesis of various biologically active compounds. The molecule has been involved in the preparation of metabolites and derivatives that exhibit significant pharmacological properties. For example, its derivatives have been evaluated for their anti-proliferation activities, particularly as FGF-R2 autophosphorylation inhibitors, showing potential in cancer treatment due to their ability to inhibit tumor growth when orally administered (Shimizu et al., 2004). Additionally, modifications to its structure have led to improvements in solubility and metabolic stability, enhancing its therapeutic potential.
Chemical Synthesis and Reactivity
The compound's reactivity has been explored in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, its utilization in the synthesis of quinolin-4-yl substituted malonates and related compounds underlines its applicability in constructing complex molecules (Stadlbauer et al., 2006). This highlights the compound's role in generating novel chemical entities with potential applications in various scientific and therapeutic fields.
Antibacterial Activity
Furthermore, the modification and synthesis of quinoxaline sulfonamides derived from this compound have shown promising antibacterial activities. This demonstrates the compound's potential as a starting point for the development of new antimicrobial agents, addressing the ongoing need for novel antibiotics to combat resistant bacterial strains (Alavi et al., 2017).
Antimicrobial and Apoptosis-Inducing Properties
The compound and its derivatives have also been implicated in the green synthesis of quinoxalines with noted antibacterial activity, signifying its importance in discovering new antimicrobial compounds. Additionally, derivatives have been identified as potent inducers of apoptosis, a property valuable in cancer research for its potential to selectively target and kill cancer cells (Zhang et al., 2008).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-4-32-18-12-10-17(11-13-18)27-25-20-14-22(30-2)23(31-3)15-21(20)26-16-24(25)33(28,29)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDJZEVFXKQJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2716224.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2716228.png)


![5-((4-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716231.png)

![3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2716236.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2716237.png)
![8-Bromo-5-chloroimidazo[1,5-a]pyridine](/img/structure/B2716238.png)

